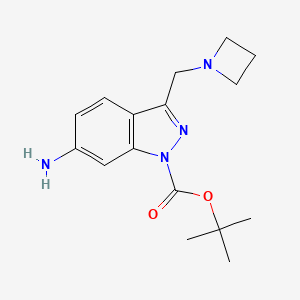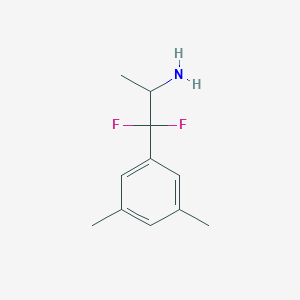
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to a difluoropropan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and 1,1-difluoro-2-propanamine.
Condensation Reaction: The 3,5-dimethylbenzaldehyde undergoes a condensation reaction with 1,1-difluoro-2-propanamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), hydroxides (e.g., NaOH), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated compounds, hydroxylated compounds, aminated compounds
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethylphenyl)-1,1-difluoropropan-2-amine
- 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-ol
- 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-thiol
Uniqueness
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of difluoropropan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15F2N |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-7-4-8(2)6-10(5-7)11(12,13)9(3)14/h4-6,9H,14H2,1-3H3 |
Clé InChI |
AHPZRAZKGVBMND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C)N)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


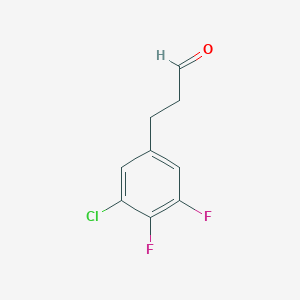
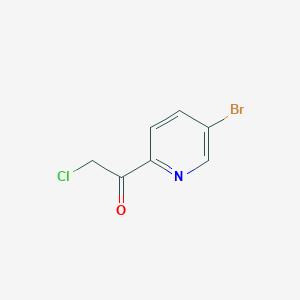

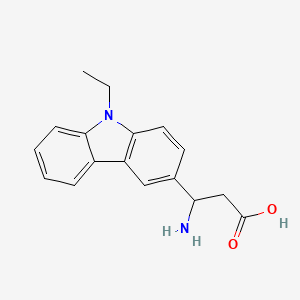
![2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B12444050.png)
![3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12444062.png)

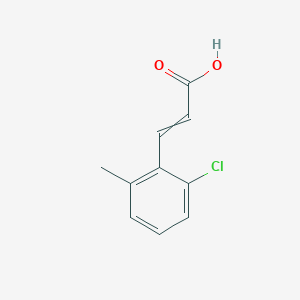
![3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B12444086.png)
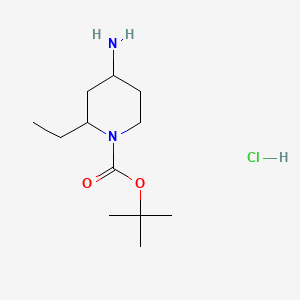
![2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B12444090.png)


